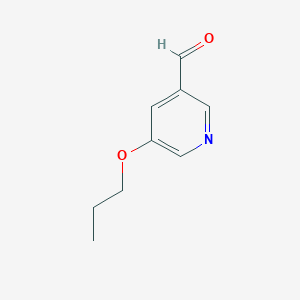
5-Propoxypyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propoxypyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by a pyridine ring substituted with a propoxy group at the 5-position and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypyridine-3-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a propoxy group is introduced to the pyridine ring. This can be achieved using propyl alcohol in the presence of a base such as sodium hydride. The aldehyde group can then be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: 5-Propoxypyridine-3-carboxylic acid.
Reduction: 5-Propoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Propoxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Propoxypyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets.
類似化合物との比較
Pyridine-3-carbaldehyde: Lacks the propoxy group, making it less lipophilic.
Pyridine-2-carbaldehyde: The aldehyde group is at the 2-position, leading to different reactivity and applications.
Pyridine-4-carbaldehyde: The aldehyde group is at the 4-position, affecting its chemical behavior.
Uniqueness: 5-Propoxypyridine-3-carbaldehyde is unique due to the presence of both the propoxy and aldehyde groups, which confer distinct chemical properties and potential applications. The propoxy group enhances its lipophilicity, while the aldehyde group provides a reactive site for various chemical reactions.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
5-propoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-3-12-9-4-8(7-11)5-10-6-9/h4-7H,2-3H2,1H3 |
InChIキー |
WKCNVTGGIGNWSK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CN=CC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


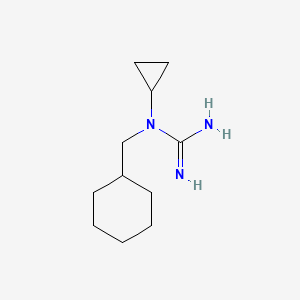
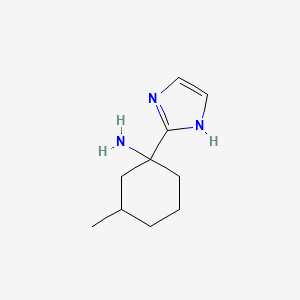
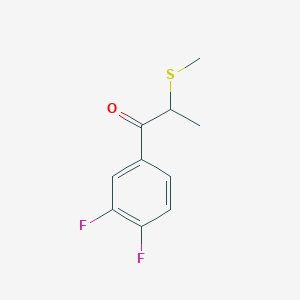
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)

![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
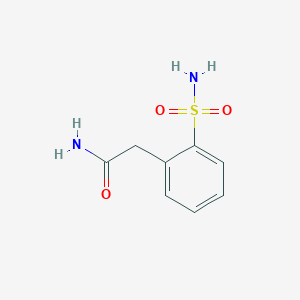
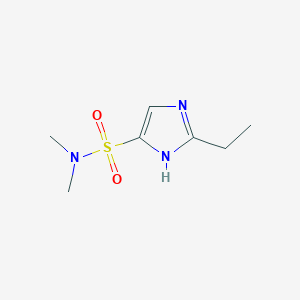
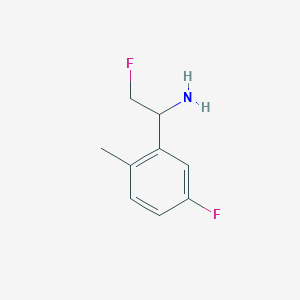
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
